Product packaging for Malachite Green Oxalate(Cat. No.:)

Malachite Green Oxalate

Cat. No.: B8113019
M. Wt: 508.5 g/mol
InChI Key: ISCIXAIEDTZJCQ-UHFFFAOYSA-M
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Description

General Overview of Triphenylmethane (B1682552) Dyes in Scientific Inquiry

Triphenylmethane dyes are a class of synthetic organic compounds known for their brilliant and intense colors, including reds, violets, blues, and greens. britannica.com Structurally based on triphenylmethane, these dyes were among the earliest synthetic colorants developed, with a history stretching back to the mid-19th century. britannica.comwikipedia.org They are characterized by their high tinctorial strength, meaning a small amount of dye can produce a strong color. sci-hub.st

In scientific research, triphenylmethane dyes are utilized in a variety of applications. Their properties make them suitable for use in copying papers, printing inks, and as biological stains. britannica.comslideshare.net However, a notable characteristic of this dye class is their generally poor lightfastness and resistance to chemical bleaches, which has limited their use in applications requiring high durability, such as textile dyeing for clothing. britannica.comsci-hub.st Despite this, their affordability and brilliance have ensured their continued relevance in specific research and industrial contexts. sci-hub.st Many triphenylmethane dyes also function as pH indicators, changing color in response to varying acidity levels. wikipedia.orgslideshare.net

Academic Significance of Malachite Green Oxalate (B1200264) in Environmental and Biochemical Studies

Malachite green oxalate is a prominent member of the triphenylmethane dye family, recognized for its utility in both environmental and biochemical research. scirp.orgchemimpex.com In environmental science, a primary area of investigation is its role as a water contaminant and the development of methods for its detection and removal from wastewater. scirp.orggnest.org Due to its widespread use in industries such as textiles and aquaculture, its presence in industrial effluents is a significant concern. scirp.orgnih.gov Researchers are actively exploring various techniques for its degradation, including advanced oxidation processes and biodegradation. gnest.orgnih.govresearchgate.net The study of its adsorption onto different materials, such as activated carbon from periwinkle shells and powdered wool, is a key area of research aimed at developing effective water treatment solutions. researchgate.netjmest.org

In the realm of biochemistry and cell biology, this compound is widely used as a biological stain. chemimpex.comwikipedia.org It is employed in various staining procedures to visualize cellular structures and tissues under a microscope. chemimpex.commpbio.com For instance, it is a component of the Schaeffer-Fulton stain for endospores and Alexander's stain for pollen viability. wikipedia.orgnih.gov Its ability to interact with biological molecules has also led to its use in biochemical assays, such as determining the activity of certain enzymes like ATPase. sigmaaldrich.com Furthermore, studies have investigated the interaction of this compound with proteins like human serum albumin, providing insights into the binding mechanisms of such compounds with biological macromolecules. nih.gov

Interdisciplinary Research Perspectives on this compound

The study of this compound often transcends traditional disciplinary boundaries, fostering interdisciplinary research. For example, the development of analytical methods for its detection in environmental and biological samples combines principles of analytical chemistry, environmental science, and toxicology. caa.go.jpmdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are pivotal in quantifying trace amounts of the dye and its metabolites, such as leucomalachite green. caa.go.jpoup.comrsc.org

The investigation into its toxicological effects represents another area of interdisciplinary focus, drawing on biochemistry, genetics, and pathology. researchgate.net Research in this area examines the compound's impact at the cellular and molecular levels, including its potential to cause DNA damage and induce biochemical disturbances. researchgate.net Moreover, the development of novel materials for its removal from water, such as functionalized magnetic biochar, integrates materials science with environmental engineering. nih.gov The study of its photocatalytic degradation also brings together chemistry and environmental technology to find sustainable solutions for pollution remediation. researchgate.netthermofisher.kr

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2437-29-8 avantorsciences.comcarolina.comnih.gov
Molecular Formula C52H54N4O12 thermofisher.kravantorsciences.comnih.gov
Molecular Weight 927.02 g/mol thermofisher.krcarolina.comnih.gov
Appearance Green to dark green crystalline powder thermofisher.krchemicalbook.comsrlchem.com
Solubility Soluble in water, alcohol, methanol, ethanol, and ethylene (B1197577) glycol monomethyl ether. thermofisher.kravantorsciences.comchemicalbook.com
λmax (in water) 616-622 nm thermofisher.kr

Table 2: Research Applications of this compound

Research AreaSpecific ApplicationKey Findings/ObservationsSource(s)
Environmental Science Water treatment (adsorption)Effective removal using adsorbents like powdered wool and activated carbon. researchgate.netjmest.org
Environmental Science Water treatment (degradation)Can be decolorized using advanced oxidation processes (e.g., UV/H2O2/TiO2). gnest.org
Biochemistry Biological StainingUsed in Schaeffer-Fulton stain for endospores and as a counterstain. wikipedia.orgmpbio.comnih.gov
Biochemistry Enzyme AssaysEmployed in assays to determine ATPase activity. sigmaaldrich.com
Analytical Chemistry Detection in WaterLC-MS/MS methods developed for sensitive quantification. mdpi.comoup.com
Toxicology Genotoxicity StudiesShown to induce DNA damage and chromosomal aberrations in mice. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28N2O8 B8113019 Malachite Green Oxalate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2.2C2H2O4/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;2*3-1(4)2(5)6/h5-17H,1-4H3;2*(H,3,4)(H,5,6)/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCIXAIEDTZJCQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-29-8
Record name Malachite green oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[[4-[4-(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium] oxalate, dioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biotransformation and Metabolite Research

Bioreduction Pathways of Malachite Green to Leucomalachite Green

The conversion of the colored Malachite Green (MG) cation to its reduced, colorless leuco form, Leucomalachite Green (LMG), is a primary step in its biotransformation. nih.gov This process can occur through both chemical and enzymatic means.

Malachite Green can be chemically or enzymatically reduced to Leucomalachite Green. nih.gov Intestinal microflora in various species, including humans, rats, mice, and monkeys, have been shown to metabolize MG to LMG. nih.govresearchgate.net Studies have identified that anaerobic bacteria within the gastrointestinal tract are capable of this reduction. nih.gov For instance, research has demonstrated that rat cecal contents can metabolize malachite green into a fluorescent compound, later identified as its leuco derivative. researchgate.net

Enzymatic reduction is also a significant pathway. The cytochrome P450 system, for example, has been implicated in mediating the reduction of Malachite Green. nih.gov This enzymatic process is not limited to animal systems; microorganisms such as the fungus Cunninghamella elegans can also enzymatically reduce MG to LMG. nih.gov Some artificial enzymes have been designed to biodegrade malachite green, with even greater efficiency than some natural enzymes. rsc.org

In aqueous solutions, the Malachite Green cation exists in a pH-dependent equilibrium with its colorless carbinol form. nih.gov The rate of formation of the carbinol base is influenced by pH. nih.gov In strongly acidic solutions with a pH below 2.0, Malachite Green is converted to a dication, which is yellow. nih.govgoogle.com In alkaline solutions with a pH above 12, the green color disappears due to the formation of the carbinol. nih.gov The carbinol form is more lipophilic and less soluble in water than the cationic form. nih.gov The pKa for the dissociation of the conjugated acid (the colored form) is 6.9 at 25°C. nih.gov

Metabolic Fate and Persistence of Leucomalachite Green

Following its formation, Leucomalachite Green exhibits significant persistence in biological tissues, particularly in aquatic organisms.

Leucomalachite Green is lipophilic, meaning it readily dissolves in fats, which contributes to its extended retention in the edible tissues of fish. fda.gov Because of this property, LMG can be stored in the muscle tissue of fish for months. fda.gov For example, in trout and catfish, 80% or more of the absorbed Malachite Green is converted to LMG. fda.gov The half-life of LMG in trout muscle can be as long as 40 days. fda.gov Residues of LMG have been detected in fish muscle up to 252 days after exposure to Malachite Green ended, whereas the parent compound, Malachite Green, was detectable for up to 56 days. nih.gov The distribution of LMG is dependent on the fat content of the fish tissue. cabidigitallibrary.org

Residue Persistence in Fish Muscle After Malachite Green Exposure
CompoundMaximum Detection Period (Days)
Malachite Green56
Leucomalachite Green252

Due to its prolonged residence time in fatty muscle tissue compared to its parent compound, Leucomalachite Green is considered the primary marker residue for monitoring the use of Malachite Green in aquaculture. nih.gov The presence of LMG in animal-derived food products indicates the use of Malachite Green. nih.gov Regulatory monitoring programs often test for the sum of Malachite Green and Leucomalachite Green residues. nih.gov

Oxidation-Reduction and Demethylation Reactions of Malachite Green and its Leuco Base

Both Malachite Green and its leuco form, Leucomalachite Green, are susceptible to oxidation-reduction and demethylation reactions. nih.gov Malachite Green can undergo sequential N-demethylation to produce various derivatives, including monodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- forms, both before and after its reduction to LMG. nih.govresearchgate.net These N-demethylated metabolites have been detected in the livers of rats treated with Malachite Green. nih.gov

The cytochrome P450 system has been suggested to mediate not only the reduction of Malachite Green but also the N-demethylation reactions. nih.gov In laboratory settings, Leucomalachite Green can be quantitatively oxidized back to the chromic Malachite Green through a reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). fda.govfda.gov This oxidation is a key step in analytical methods for detecting total Malachite Green residues. fda.gov Under certain environmental conditions, such as in seawater with specific agents, Leucomalachite Green can slowly oxidize back to Malachite Green. frontiersin.org

Metabolic Reactions of Malachite Green and Leucomalachite Green
CompoundReaction TypeResulting Products/Derivatives
Malachite GreenReductionLeucomalachite Green
Malachite GreenN-demethylationMonodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- derivatives
Leucomalachite GreenOxidationMalachite Green
Leucomalachite GreenN-demethylationDemethylated Leucomalachite Green derivatives

Influence of Environmental Factors on Malachite Green Biotransformation

The biotransformation of Malachite Green Oxalate (B1200264) is significantly influenced by various environmental parameters. Among these, the pH of the surrounding medium plays a critical role in the initial stages of microbial uptake and the chemical form of the dye itself.

pH-Dependent Uptake and Carbinol Formation

The structure and properties of Malachite Green in aqueous solutions are highly dependent on pH. nih.gov The compound exists in a dynamic, pH-dependent equilibrium between its colored cationic form and a colorless, non-ionic carbinol base, also referred to as leucocarbinol. nih.govnih.govresearchgate.net This equilibrium is a pivotal factor in the dye's bioavailability and subsequent biotransformation.

The transition between the two forms is governed by a dissociation constant (pKa) of approximately 6.9. nih.govnih.gov In acidic to neutral solutions (pH below 6.9), the brightly colored, water-soluble cationic form of Malachite Green is predominant. However, as the pH increases into the alkaline range, the equilibrium shifts towards the formation of the colorless carbinol base. nih.govaip.orgmdpi.com This conversion involves the hydration of the central carbon atom of the dye molecule. nih.gov In strongly alkaline solutions (e.g., pH > 12), the green color is effectively lost due to the prevalence of the carbinol form. nih.gov

This pH-driven transformation has profound implications for the biological uptake of the molecule. The carbinol base is significantly more lipophilic (fat-soluble) than the charged cationic form. nih.gov This increased lipophilicity facilitates its passage across the lipid-rich cell membranes of microorganisms, which is often a prerequisite for intracellular biotransformation. Therefore, an increase in environmental pH can enhance the rate of uptake by microbial cells, not necessarily due to a direct effect on the biological transport systems, but as a consequence of the change in the dye's chemical properties.

The relationship between pH and the dominant species of Malachite Green in solution is a key determinant of its environmental fate and interaction with biota.

Table 1: Influence of pH on the Predominant Form of Malachite Green

pH RangePredominant FormPropertiesImplications for Uptake
< 1DicationYellow, ionic-
1 - 6.9CationGreen, ionic, water-solubleLower passive diffusion across cell membranes
> 6.9Carbinol BaseColorless, non-ionic, lipophilicHigher passive diffusion across cell membranes

Environmental Occurrence and Distribution

Detection and Quantification in Aquatic Ecosystems

The detection and quantification of malachite green and its principal metabolite, leucomalachite green, in aquatic environments are crucial for monitoring its environmental fate and potential ecological impact. Various analytical methods are employed for this purpose, with liquid chromatography (LC) combined with spectroscopy or mass spectrometry (MS) being among the most sensitive techniques. nih.gov Due to the typically low concentrations of malachite green in natural waters, a pre-treatment step to concentrate the dye is often necessary before analysis. nih.govufms.br

Industrial wastewater is a significant source of malachite green in surface waters. nih.gov The textile and dyeing industries, in particular, discharge effluents that can contain notable concentrations of this dye. mdpi.comsums.ac.ir In aquaculture, malachite green oxalate (B1200264) has been used as a fungicide and parasiticide, leading to its direct introduction into fish farm waters. nih.govmbimph.com Consequently, both the parent compound and its metabolite can be found in the water column of affected areas. Studies have developed methods to detect malachite green in various water samples, including lake water and fish farm effluents. For instance, extractive electrospray ionization mass spectrometry (EESI-MS) has been utilized for the rapid and sensitive detection of malachite green in water, with detection limits as low as approximately 3.8 μg·L−1 in lake water. nih.govresearchgate.net Another analytical method, temperature-controlled ionic liquid dispersive liquid–liquid microextraction coupled with high-performance liquid chromatography, has demonstrated even lower detection limits for malachite green in environmental water, at 0.086 μg L−1. rsc.org

Malachite green and its metabolite, leucomalachite green, have been detected in both wild and farmed fish species across various geographical locations. nih.gov In fish, malachite green is metabolized to leucomalachite green, which is more lipophilic and can persist in fatty tissues for extended periods, making it a key marker for monitoring the use of malachite green in aquaculture. nih.govwikipedia.org

The following table presents a summary of malachite green and leucomalachite green concentrations found in various fish species from different studies.

Fish SpeciesCountry/RegionMatrixCompoundConcentration Range (µg/kg)Reference
European eel (Anguilla anguilla)BelgiumMuscleMalachite Green0.12 - 9.96 (sum with LMG) nih.gov
European eel (Anguilla anguilla)BelgiumMuscleLeucomalachite Green0.12 - 9.96 (sum with MG) nih.gov
Various farmed fishCroatiaMuscleMalachite Green & Leucomalachite GreenNot specified nih.gov
Farmed fishIranMuscleMalachite GreenNot specified nih.gov
Eel (M. albus)GlobalNot specifiedMalachite Green15.50 (average) nih.gov
Eel (A. anguilla)GlobalNot specifiedLeucomalachite Green4.46 (average) nih.gov

Spatiotemporal Distribution Patterns in Environmental Matrices

The spatiotemporal distribution of malachite green in environmental matrices such as water, sediment, and biota is influenced by the sources of contamination, the physicochemical properties of the compound, and environmental conditions. Malachite green is a water-soluble dye, which facilitates its dispersal in aquatic systems. mdpi.com However, its cationic nature means it is expected to adsorb to suspended solids and sediments. nih.gov

Studies on the distribution of malachite green often focus on areas impacted by aquaculture or industrial discharge. For instance, research on European eels in Belgium revealed widespread contamination, with malachite green and leucomalachite green detected in samples from 41.8% and 26.4% of the 91 locations sampled between 2000 and 2009, respectively. nih.gov This indicates a broad spatial distribution in the river, canal, and lake systems studied.

The temporal distribution is linked to the patterns of use. In aquaculture, concentrations in the water column would be highest during and immediately after treatment periods. However, due to the persistence of leucomalachite green in fish tissues, this metabolite can be detected long after the initial application has ceased. nih.govwikipedia.org Research using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) on zebrafish has provided insights into the dynamic distribution of malachite green within fish tissues over time, showing how the compound is absorbed and where it accumulates. researchgate.netnih.gov

Sources of Environmental Contamination

The presence of malachite green oxalate in the environment is exclusively due to human activities. nih.gov The primary sources are historical and ongoing anthropogenic inputs from various industries and agricultural practices.

Historically, malachite green has been used extensively as a dye for materials like silk, leather, and paper since its synthesis in the late 19th century. wikipedia.orgmdpi.com Its use in the textile industry has been a significant source of environmental contamination through the discharge of untreated or inadequately treated wastewater. mdpi.comnih.gov

In aquaculture, this compound became a popular and effective agent for treating fungal and parasitic infections in fish and fish eggs. nih.govwikipedia.org Despite being banned for use in food-producing animals in many countries due to health concerns, its illegal use in aquaculture continues to be a source of contamination. wikipedia.orgnih.govresearchgate.net The low cost of manufacturing has contributed to its continued use in some regions with less stringent regulations. wikipedia.org

The primary routes of this compound into the environment are through agricultural and industrial discharges.

Industrial Discharges: The main industrial sources are the chemical plants where malachite green is produced and the factories where it is used as a dye. nih.gov Effluents from the textile, paper, and leather industries can contain significant amounts of the dye if not properly treated before release into waterways. mdpi.comsums.ac.ire3s-conferences.org

Agricultural Discharges: In the context of agriculture, the predominant source is aquaculture. mdpi.com The direct application of this compound to ponds and tanks to control fish diseases results in the contamination of the culture water. nih.govmbimph.com This water is often discharged into surrounding water bodies, leading to the contamination of rivers, lakes, and coastal areas. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Malachite Green and Leucomalachite Green from complex sample matrices prior to their detection.

Liquid chromatography (LC) is a cornerstone for the analysis of Malachite Green Oxalate (B1200264) and its metabolite. Early methods often involved LC separation followed by detection using techniques like UV-Vis spectroscopy. spectroscopyonline.com Modern applications predominantly couple LC with mass spectrometry (LC-MS), which provides superior sensitivity and selectivity, enabling the detection of both Malachite Green and Leucomalachite Green without the need for post-column oxidation. spectroscopyonline.comchromatographyonline.com Sample preparation for LC analysis typically involves extraction with a solvent mixture, such as acetonitrile (B52724) and a buffer, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances. scispace.com

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for the analysis of Malachite Green Oxalate. Various detection systems can be coupled with HPLC to achieve the required sensitivity and specificity.

HPLC with UV-Visible (UV-Vis) Detection: This is a common and cost-effective method for quantifying Malachite Green. cabidigitallibrary.org The detection is typically performed at the maximum absorbance wavelength of Malachite Green, which is around 618-620 nm. nih.govtandfonline.com To detect the colorless Leucomalachite Green, a post-column oxidation step is often employed to convert it back to the colored Malachite Green. waters.comhawachhplccolumn.com This can be achieved using an oxidizing agent like lead dioxide. waters.com

HPLC with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity and selectivity compared to UV-Vis detection, particularly for Leucomalachite Green, which is naturally fluorescent. scientific.net Detection of Leucomalachite Green is typically performed with excitation and emission wavelengths around 265 nm and 360 nm, respectively. nih.govscientific.net To determine the total residue of Malachite Green, the parent compound is first chemically reduced to Leucomalachite Green before injection into the HPLC system. scientific.netspkx.net.cn

HPLC with Diode Array Detection (HPLC-DAD): This detector allows for the acquisition of the entire UV-Vis spectrum of the eluting compounds, providing more confidence in peak identification. Purity of this compound reference materials has been assessed using HPLC-DAD. researchgate.net

Table 1: Performance Characteristics of Various HPLC Methods for Malachite Green (MG) and Leucomalachite Green (LMG) Detection

TechniqueAnalyte(s)MatrixLimit of Detection (LOD)Recoveries (%)Reference
HPLC-VISMG, LMG, CV, LCVFish0.1-0.18 ng/g71.6-96.8 nih.gov
HPLC-FLDMG (as LMG)Sediment0.5 µg/kg80.8-87.6 scientific.net
HPLC-DAD/FLDMG, LMGCatfish Muscle0.38 ng/g (MG), 0.10 ng/g (LMG)44.5-49.2 (MG), 74.3-84.5 (LMG) nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are the primary methods for the detection and quantification of this compound following separation.

UV-Vis spectroscopy is a fundamental technique for the determination of Malachite Green. The compound exhibits a strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance peak (λmax) typically observed around 614-618 nm. researchgate.netufms.braatbio.com The intensity of the absorbance at this wavelength is directly proportional to the concentration of Malachite Green in the solution, forming the basis for its quantification. However, the sensitivity and selectivity of UV-Vis spectroscopy can be limited in complex matrices due to interferences from other co-extracted compounds. spectroscopyonline.comchromatographyonline.com Direct spectrophotometric methods have been developed for water samples, sometimes coupled with preconcentration steps to improve sensitivity. researchgate.net

Fluorescence spectrometry offers a more sensitive and selective alternative to UV-Vis spectroscopy for the detection of triphenylmethane (B1682552) dyes. While Malachite Green itself has a very low fluorescence quantum yield, its reduced form, Leucomalachite Green, is fluorescent. researchgate.netomlc.org This property is exploited in analytical methods where Malachite Green is first reduced to Leucomalachite Green and then detected by its fluorescence. spkx.net.cn

A significant strategy in HPLC-based methods is the use of post-column oxidation. This involves passing the column eluent through a reactor containing an oxidizing agent, such as lead dioxide, to convert the non-colored and fluorescent Leucomalachite Green into the colored Malachite Green, which can then be detected by a UV-Vis detector. cabidigitallibrary.orgwaters.comhawachhplccolumn.com Conversely, for fluorescence detection of total Malachite Green, a pre-column or in-process reduction step can be employed to convert all Malachite Green to the fluorescent Leucomalachite Green. scientific.net

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is the gold standard for the confirmatory analysis of Malachite Green and Leucomalachite Green. spectroscopyonline.comchromatographyonline.com This technique offers unparalleled sensitivity and selectivity, allowing for the unambiguous identification and quantification of the analytes even at trace levels. scispace.com

In LC-MS/MS, the analytes are first separated by LC and then introduced into the mass spectrometer. The precursor ions corresponding to Malachite Green and Leucomalachite Green are selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), a very high degree of selectivity is achieved, minimizing matrix interference. mdpi.com Isotope-labeled internal standards, such as deuterated forms of Malachite Green and Leucomalachite Green, are often used to ensure accurate quantification by correcting for matrix effects and variations in instrument response. usda.gov LC-MS/MS methods have been developed and validated for the determination of these residues in various aquatic species with detection limits as low as 0.1 ng/g. scispace.com

Table 2: Key Parameters in LC-MS/MS Methods for Malachite Green (MG) and Leucomalachite Green (LMG) Analysis

ParameterDescriptionReference
Ionization ModePositive Electrospray Ionization (ESI+) is typically used. spectroscopyonline.com
Precursor Ion (m/z) for MG329 studylib.net
Product Ions (m/z) for MG313, 208 studylib.net
Precursor Ion (m/z) for LMG331 studylib.net
Product Ions (m/z) for LMG239, 316 studylib.net
Linearity RangeTypically in the low µg/kg range (e.g., 0.05–8.0 µg/kg). spectroscopyonline.com
Instrument Detection LimitCan reach as low as 0.004 µg/kg for MG and 0.02 µg/kg for LMG in tissue. spectroscopyonline.com

Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of malachite green (MG) and its primary metabolite, leucomalachite green (LMG), in various complex matrices like fish tissue. nih.govthermofisher.comnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The LC-MS/MS technique allows for the reliable identification and quantification of these compounds, even at very low concentrations. mdpi.com

The process involves introducing a sample extract into the liquid chromatograph, which separates MG and LMG from other components in the sample. Following separation, the compounds enter the mass spectrometer, where they are ionized, typically through electrospray ionization (ESI). nih.gov The first mass analyzer selects the specific parent ions of MG and LMG. These selected ions are then fragmented in a collision cell, and the resulting product ions are detected by a second mass analyzer. This highly specific detection method is known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). nih.govwikipedia.org

Highly Selective Reaction Monitoring (H-SRM) for Trace Analysis

To further enhance selectivity and achieve lower detection limits, a more advanced technique called Highly Selective Reaction Monitoring (H-SRM) can be utilized. spectroscopyonline.com H-SRM is particularly beneficial when analyzing complex samples where matrix components can interfere with the detection of the target analytes. spectroscopyonline.comtraceorganic.com By narrowing the mass window for the precursor ion in the first quadrupole, H-SRM effectively reduces chemical noise, leading to improved signal-to-noise ratios and lower limits of detection. spectroscopyonline.com This increased selectivity is crucial for the accurate quantification of trace amounts of malachite green and leucomalachite green in challenging food matrices. spectroscopyonline.com

Preconcentration and Sample Preparation Techniques for Trace Analysis

Effective sample preparation is a critical step to isolate and concentrate this compound from complex samples, thereby improving detection sensitivity and accuracy.

Magnetic Nanosorbents and Nanoparticle Materials

Magnetic nanosorbents have emerged as a highly efficient tool for the preconcentration of malachite green from aqueous solutions. tuiasi.rout.ac.ir These materials typically consist of a magnetic core, such as iron oxide (Fe3O4), coated with a material that has a high affinity for malachite green, like graphene oxide or other functionalized polymers. nih.govnih.gov The large surface area of these nanoparticles allows for rapid and effective adsorption of the dye. rsc.org A key advantage of magnetic nanosorbents is the ease of separation; the nanoparticles, along with the adsorbed malachite green, can be quickly removed from the sample solution using an external magnet, eliminating the need for centrifugation or filtration. rsc.org

NanosorbentAdsorption CapacityConditionsReference
Magnetic graphene nanocomposite993.33 mg/gpH, 20 minutes contact time ut.ac.ir
Fe3O4@SiO2-ESFO4.97 mg/gOptimized pH, temperature, and time tuiasi.ro
3-MPA@PMNPs81.2 mg/g25 °C, 120 minutes contact time rsc.org
GO/Fe3O450.5 mg/gpH 7.0, 90 minutes contact time nih.gov

Solid-Phase Extraction (SPE) and Microextraction Methods (e.g., Dispersive Liquid-Liquid Microextraction)

Solid-phase extraction (SPE) is a widely adopted method for the cleanup and concentration of malachite green from various sample types. mdpi.comarabjchem.org In SPE, a liquid sample is passed through a solid adsorbent material, which retains the target analyte. google.com Interfering substances are washed away, and the malachite green is subsequently eluted with a small volume of a suitable solvent. mdpi.com

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors with minimal use of organic solvents. nih.govnih.gov This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for efficient extraction of malachite green. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. nih.gov

MethodEnrichment FactorKey ParametersReference
USA-DSPME88.891mg CNTs/Zn:ZnO@Ni2P-NCs, 4 min sonication, 130μL eluent, pH 6.0 nih.gov
USA-DLLME147.30pH 6.0, 4 min sonication, 130μL CHCl3, 650μL ethanol nih.gov
DES-DLLME95 (MG), 100 (CV)Thymol-based DES, optimized conditions researchgate.net

Surfactant-Coated Alumina (B75360) for Enhanced Extraction

Surfactant-coated alumina has proven to be an effective sorbent for the solid-phase extraction of malachite green from water samples. nih.govtandfonline.comtandfonline.com The surface of the alumina is modified with a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), which enhances the adsorption of the cationic dye. tandfonline.comresearchgate.net This modification creates a surface with a high affinity for malachite green, leading to efficient extraction and preconcentration. researchgate.net This method is noted for its simplicity, reliability, and high enrichment factor. tandfonline.comtandfonline.com

Emerging Detection Technologies

The development of novel and rapid detection methods for malachite green is an active area of research. One promising approach is the use of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets. nih.gov Aptamer-based fluorescence methods have been developed for the detection of malachite green in fish, offering high sensitivity and accuracy. nih.gov

Surface-enhanced Raman scattering (SERS) is another emerging technique that provides highly sensitive and rapid detection of malachite green. researchgate.net This method utilizes metallic nanostructures, such as silver or gold nanoparticles, to enhance the Raman signal of the analyte, allowing for detection at very low concentrations. mdpi.com The combination of SERS with electrochemical preconcentration has been shown to achieve extremely low detection limits for malachite green in aquaculture water. researchgate.net

Electrochemical Sensing Systems

Electrochemical sensors have emerged as a powerful tool for the detection of Malachite Green due to their high sensitivity, rapid response, and potential for on-site analysis. researchgate.netmdpi.com These systems typically involve the modification of a working electrode with nanomaterials to enhance its electrocatalytic activity and sensitivity towards the analyte.

A variety of materials have been employed to fabricate sensitive electrochemical sensors for MG. For instance, glassy carbon electrodes (GCE) have been modified with materials such as cerium dioxide (CeO₂) nanoparticles and Nafion, or with carbon nanohorns. researchgate.netmdpi.com These modifications improve the electrode's performance by increasing the surface area and promoting electron transfer. researchgate.net

Aptasensors, a type of biosensor, offer high selectivity by utilizing aptamers—single-stranded DNA or RNA molecules that bind to a specific target. A label-free electrochemical aptasensor for MG has been developed using a GCE modified with a composite of gold nanoparticles (AuNPs), graphene quantum dots (GQDs), and tungsten disulfide (WS₂) nanosheets. mdpi.com In this system, the aptamer is immobilized on the electrode surface. The binding of MG to the aptamer induces a change in the electrochemical signal, which is proportional to the MG concentration. mdpi.comresearchgate.net Another sensitive aptasensor design utilizes a composite of AuNPs, multi-walled carbon nanotubes (MWCNTs), and titanium dioxide (TiO₂) to immobilize the aptamer. researchgate.netnih.gov The presence of MG causes the aptamer to detach from a complementary DNA strand, leading to an enhanced electrical signal. researchgate.netnih.gov

The performance of these electrochemical sensors is notable for their low detection limits. For example, a GCE modified with COOH-functionalized multi-walled carbon nanotubes and a TiO₂/ZnO nanocomposite demonstrated a limit of detection (LOD) of 0.34 nM for MG. dntb.gov.ua An aptasensor based on AuNPs/GQDs-WS₂ achieved an even lower LOD of 3.38 nM. mdpi.com

Immunological Assays (e.g., ELISA)

Immunological assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid and high-throughput screening method for Malachite Green and its metabolite. randoxfood.comnih.gov These assays are based on the specific binding of antibodies to the target analyte. reddotbiotech.comr-biopharm.com

The most common format for MG detection is the competitive ELISA. reddotbiotech.comr-biopharm.com In this setup, the wells of a microtiter plate are coated with a known amount of MG antigen. The sample containing the unknown amount of MG is added to the wells along with a specific anti-MG antibody. The MG in the sample competes with the coated antigen for binding to the antibody. reddotbiotech.com After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of MG in the sample. reddotbiotech.com

ELISA kits are commercially available for the detection of total Malachite Green (including MG and LMG) in various food matrices, such as fish and shrimp tissue. randoxfood.comr-biopharm.comelabscience.com These kits are designed for rapid screening and can analyze a large number of samples simultaneously. nih.govelabscience.com The principle often involves an oxidation step during sample preparation to convert any LMG present into the chromic MG form, allowing for the determination of the total residue. r-biopharm.com

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is an ultra-sensitive vibrational spectroscopy technique capable of detecting minute quantities of analytes, down to the single-molecule level. edinst.com It overcomes the inherent weakness of the Raman scattering signal by adsorbing the target molecules onto a roughened metal surface, typically silver or gold nanostructures. edinst.comrsc.org This adsorption leads to a massive enhancement of the Raman signal, by factors of up to 10¹⁰-10¹⁵. edinst.com

For the detection of Malachite Green, various SERS substrates have been developed to achieve high sensitivity and reproducibility. These include colloidal gold nanoparticles (AuNPs) and silver nanostars (AgNSs). rsc.orgejournal.by The morphology and composition of the nanostructures play a crucial role in the enhancement factor. ejournal.by Flexible SERS sensors, such as those based on graphene-wrapped silver arrays, have also been fabricated, allowing for in-situ detection on surfaces like fish scales. researchgate.netnih.gov

The SERS spectrum of Malachite Green exhibits characteristic peaks that allow for its unambiguous identification. researchgate.net The intensity of these peaks is correlated with the concentration of the analyte, enabling quantitative analysis. nih.gov The technique is not only highly sensitive but also rapid, with analysis times often under 5 minutes. nih.gov The combination of SERS with pre-concentration techniques like cloud point extraction can further lower the detection limits for MG in environmental water samples. rsc.org

Optical Sensors Utilizing Electrospun Nanofibers

Optical sensors based on electrospun nanofibers represent a novel and cost-effective approach for the detection of Malachite Green. mdpi.comresearchgate.net Electrospinning is a technique used to produce polymer nanofibers with a high surface-area-to-volume ratio and porosity, making them excellent materials for sensing applications. researchgate.netnih.gov

A simple and effective optical sensor for MG has been developed using electrospun polyimide nanofibers. mdpi.comresearchgate.net These nanofibers act as an adsorbent material, capturing the colored MG from a solution. mdpi.comresearchgate.net The detection mechanism is based on color image analysis. After the nanofibers are exposed to the sample, an image is captured using a common device like a smartphone. The color intensity of the nanofibers, which correlates with the concentration of the adsorbed MG, is then quantified using image analysis software. mdpi.comresearchgate.net

This method is advantageous due to its simplicity, low cost, and the fact that it does not require sophisticated instrumentation or toxic organic solvents for extraction. mdpi.comresearchgate.net The adsorption process can be optimized by adjusting parameters such as pH and agitation speed to achieve the highest sensitivity. mdpi.com Studies have shown that a pH of 5 provides the best results for MG adsorption onto polyimide nanofibers. mdpi.com

Method Validation and Performance Characteristics

The reliability and applicability of any analytical method depend on its thorough validation. This involves assessing key performance characteristics such as the limits of detection and quantification, recovery efficiency, and the influence of the sample matrix.

Limits of Detection and Quantification in Diverse Matrices

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For this compound, these limits have been determined for various advanced methodologies across different sample types.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Electrochemical Aptasensor-8.68 pg/mL-
Electrochemical Sensor-0.34 nM-
ELISASeafood Tissue0.65 ppb-
ELISAFish Tissue0.1 ng/g0.3 ng/g
ELISAMuscle0.1 ppb-
Optical Sensor (Electrospun Nanofibers)Water0.013 mg/L-
SERS (Chewing Gum Based)Fish Skin0.73 pg-
SERS (Graphene Wrapped Ag Array)-2.7 x 10⁻¹¹ mol/L-
LC-MS/MSAnimal and Fishery Products-0.002 mg/kg
LC-MS/MSAquacultured Products0.1 ng/g0.3 ng/g

This table is interactive. Click on the headers to sort the data.

As the table demonstrates, SERS and electrochemical aptasensors generally offer the lowest limits of detection, making them suitable for trace-level analysis. nih.govnih.govnih.gov ELISA provides a practical screening tool with LODs in the low parts-per-billion (ppb) range. randoxfood.comnih.gov Optical sensors based on nanofibers also show good sensitivity for water monitoring. mdpi.com

Recovery Efficiencies and Matrix Effects

Recovery studies are essential to evaluate the accuracy of an analytical method by determining the percentage of the analyte that is successfully extracted and measured from the sample matrix. Matrix effects, which are the influence of other components in the sample on the analytical signal, can significantly impact accuracy and must be addressed. nih.govscispace.com

For the optical sensor utilizing electrospun polyimide nanofibers, recovery assays in water samples yielded excellent results, with recovery percentages ranging from 96.6% to 102.0%. mdpi.comup.pt This indicates a high degree of accuracy for this method in aqueous matrices.

In a study using a chewing gum-based SERS sensor for MG on fish surfaces, the sampling recovery efficiency was found to be 72.30%. nih.gov The researchers noted that the rough surface of the fish and the potential permeation of MG into the fish tissue might have contributed to a less than complete recovery. nih.gov

Liquid chromatography-mass spectrometry (LC-MS/MS) methods often employ strategies to mitigate matrix effects, such as the use of matrix-matched calibration standards. scispace.com Recovery studies for LC-MS/MS analysis of MG in water samples, after solid-phase extraction, have shown excellent recoveries between 97.28% and 98.75%. mdpi.com For the analysis of MG and LMG in various aquacultured products, recovery efficiencies have been reported to be in the range of 74.3% to 84.5% for LMG. researchgate.net

The complexity of the sample matrix, especially in food products with high fat and protein content, can lead to interference. nih.gov Therefore, sample preparation steps, such as solid-phase extraction (SPE), are often crucial for cleaning up the sample and minimizing matrix effects before instrumental analysis. nih.govnih.gov

Environmental Remediation and Degradation Technologies

Advanced Oxidation Processes (AOPs) for Malachite Green Oxalate (B1200264) Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. iwaponline.com These processes are characterized by the generation of highly reactive oxygen species, most notably hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of contaminants. iwaponline.comnih.govijcps.org AOPs have been shown to be effective in the decolorization and mineralization of Malachite Green Oxalate. nih.gov

Photochemical degradation involves the use of light energy, typically ultraviolet (UV) radiation, to initiate and promote chemical reactions that lead to the breakdown of pollutants.

The UV/H₂O₂ process is an established AOP where the photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. chimieteif.ir While UV radiation or H₂O₂ alone have a negligible effect on the degradation of this compound, their combination significantly decreases the dye's concentration. chimieteif.irnih.gov This is due to the formation of hydroxyl radicals, which are potent oxidizing agents. chimieteif.ir The efficiency of this system is influenced by the initial concentrations of both the dye and hydrogen peroxide, as well as the pH of the solution. iwaponline.com Research indicates that the degradation rate increases with higher H₂O₂ concentrations up to a certain point, after which it may plateau or decrease due to scavenging effects. iwaponline.com In one study, 100% degradation of a 10 mg/L Malachite Green solution was achieved in 60 minutes using 10 mM of H₂O₂ at a pH of 6.0. nih.govfrontiersin.org

The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron catalyst to generate hydroxyl radicals. scielo.br The efficiency of this process is significantly enhanced by the application of UV light, a system known as the photo-Fenton process. ijcps.orggnest.org The UV radiation facilitates the regeneration of Fe²⁺ from Fe³⁺, creating a catalytic cycle that produces more hydroxyl radicals. scielo.br

The photo-Fenton process has proven to be highly effective for the decolorization of this compound, with studies showing up to 98% removal. gnest.orggnest.org The degradation is highly dependent on operational parameters such as pH, with an optimal range typically being acidic (around pH 3). gnest.orgyasin-alsys.org The concentrations of both ferrous ions and hydrogen peroxide are also critical; an excess of either can be detrimental to the degradation rate. gnest.org For instance, one study found the optimal concentration of ferrous salt to be 60 ppm for the decolorization of a 100 ppm this compound solution. gnest.orggnest.org Complete removal of a 10 mg/L Malachite Green solution was observed within 30 minutes under specific conditions ([H₂O₂]₀ = 10 mM, [Fe²⁺]₀ = 2.5 mg/L, and pH = 3.0). nih.govfrontiersin.org

Comparison of AOPs for this compound Decolorization

ProcessConditionsDecolorization EfficiencyTime (min)Source
UV/H₂O₂[MG]₀ = 10 mg/L, [H₂O₂]₀ = 10 mM, pH 6.0100%60 nih.govfrontiersin.org
Photo-Fenton (UV/H₂O₂/Fe²⁺)[MG]₀ = 100 ppm, [Fe²⁺] = 60 ppm, [H₂O₂] = 12 mM, pH 3.0~98%60 gnest.orggnest.org
Photo-Fenton (UV/H₂O₂/Fe²⁺)[MG]₀ = 10 mg/L, [H₂O₂]₀ = 10 mM, [Fe²⁺]₀ = 2.5 mg/L, pH 3.0100%30 nih.govfrontiersin.org
UV/TiO₂[MG]₀ = 100 ppm94-95%60 gnest.orggnest.org

The hydroxyl radical (•OH) is the primary oxidizing species responsible for the degradation of this compound in these AOPs. nih.govcabidigitallibrary.org It is a highly reactive and non-selective oxidant that can attack the dye molecule at various sites. researchgate.net The degradation process is initiated by the attack of hydroxyl radicals on the central carbon atom of the Malachite Green molecule. iwaponline.comresearchgate.net This leads to the breakdown of the chromophoric structure, resulting in decolorization. researchgate.net The initial degradation can also proceed through N-demethylation, which is indicated by a hypsochromic shift (blue shift) in the absorption spectrum of the dye solution. chimieteif.irscispace.com Subsequent attacks by hydroxyl radicals lead to the formation of various aromatic intermediates, such as 4-dimethylamino-benzophenone and 4-amino-benzophenone. frontiersin.orgelsevierpure.com These intermediates are further oxidized, leading to the opening of the aromatic rings and their eventual mineralization into carbon dioxide, water, and inorganic ions. scielo.br

Photocatalysis is an AOP that employs a semiconductor material, which, upon activation by light, generates electron-hole pairs that drive redox reactions to degrade pollutants. scispace.com

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, stability, and low cost. researchgate.netaip.org When TiO₂ nanoparticles are irradiated with UV light, they generate electron-hole pairs. The holes can directly oxidize the this compound molecules or react with water to form hydroxyl radicals, while the electrons can react with oxygen to produce superoxide (B77818) radicals, both of which contribute to the degradation of the dye. scispace.com

The efficiency of TiO₂ photocatalysis is influenced by factors such as pH, catalyst dosage, and initial dye concentration. aip.org Studies have shown that the degradation of Malachite Green is more effective at a neutral or slightly alkaline pH. aip.org For example, a degradation of 94% was achieved in 30 minutes under direct sunlight using biogenic TiO₂ nanoparticles. mdpi.com

To improve the photocatalytic activity of TiO₂, various modifications have been investigated. Doping TiO₂ with other materials or creating composites can enhance its performance. For instance, a TiO₂/Covalent Organic Framework (COF) composite showed a significant improvement in photocatalytic efficiency, increasing the degradation rate of Malachite Green from 69.77% (for pure TiO₂) to 93.64%. nih.gov Similarly, modifying TiO₂ with platinum (Pt) or mixing it with silicon dioxide (SiO₂) has been shown to increase the degradation rate by enhancing surface area and reducing electron-hole recombination. researchgate.netcore.ac.uk

Performance of TiO₂-Based Photocatalysts for Malachite Green Degradation

PhotocatalystKey FindingsDegradation EfficiencySource
Biogenic TiO₂ NPsAchieved rapid degradation under direct sunlight.~94% in 30 min, 100% in 60 min mdpi.com
TiO₂/COF CompositeCOF modification significantly improved photocatalytic efficiency over pure TiO₂.93.64% (vs. 69.77% for pure TiO₂) nih.gov
Pt-TiO₂/SiO₂Modification with platinum and silica (B1680970) enhanced photoactivity compared to pure TiO₂ and commercial P-25.Higher activity than pure TiO₂ and P-25 researchgate.netcore.ac.uk

Photocatalytic Degradation using Semiconductor Materials

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Chitosan-based Composites: Chitosan (B1678972), a biopolymer derived from chitin, has been extensively studied for its excellent adsorption capabilities. Its composites are being developed to enhance its performance in dye removal. For instance, a novel composite made from coir pith activated carbon, chitosan, and sodium dodecyl sulphate (SDS) has proven to be an effective low-cost adsorbent for Malachite Green. dntb.gov.ua Another study utilized chitosan-graft-poly(acrylic acid)/Kaolin nanocomposite, which showed that the amino and hydroxyl groups of chitosan are actively involved in the dye sorption process. nih.gov Chitosan has also been combined with deep eutectic solvents to create beads for Malachite Green removal, with one formulation showing a maximum adsorption capacity of 17.86 mg/g. researchgate.net

Hen Feathers: As a readily available and low-cost waste material, hen feathers have been identified as a potential adsorbent for removing Malachite Green. The adsorption process is influenced by factors such as pH, temperature, and contact time. Studies have shown that up to 99.80% of Malachite Green can be biosorbed at 303 K, with equilibrium reached within 60 minutes. The adsorption kinetics have been found to follow a first-order or second-order model depending on the specific study conditions.

SDS-Coated Alumina (B75360): The surface of alumina can be modified with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) to create a highly efficient adsorbent for cationic dyes such as Malachite Green. This process, known as adsolubilization, involves the removal of the dye within the micellar structure formed by the surfactant on the alumina surface. This surfactant-modified alumina (SMA) can achieve up to 99% removal of Malachite Green under optimal conditions. The maximum adsorption capacity has been reported to be as high as 185 mg/g. The adsorbent can also be regenerated and reused, maintaining a high level of efficiency.

Adsorption Capacities of Novel Materials for Malachite Green
Adsorbent MaterialMaximum Adsorption Capacity (q_max)Key Findings
Chitosan-DES B Beads17.86 mg/gOptimum pH for adsorption was 9.0. researchgate.net
Hen Feathers-Achieved up to 99.80% dye removal at 303 K.
SDS-Coated Alumina (SMA)185 mg/gEquilibrium reached in 1 hour; up to 99% removal.

Adsorption Kinetics and Isotherms

The removal of this compound from aqueous solutions via adsorption onto various materials is a widely studied remediation technique. The efficiency and mechanism of this process are typically evaluated using kinetic and isotherm models.

Adsorption Kinetics describe the rate of dye uptake and are crucial for understanding the controlling mechanisms of the adsorption process. The two most commonly applied models are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Numerous studies have concluded that the adsorption of malachite green onto various adsorbents, such as activated carbon from periwinkle shells, Fuller's Earth, and Moroccan clay, is best described by the pseudo-second-order kinetic model. acs.orgnih.govacs.org This is indicated by high correlation coefficient (R²) values, often greater than 0.99, and a close agreement between the calculated and experimental values of adsorption capacity at equilibrium (q_e). acs.orgacs.orgresearchgate.net This suggests that the adsorption process is likely dominated by chemical interactions. nih.govmdpi.com

Adsorption Isotherms describe how the adsorbate molecules distribute between the liquid and solid phases when the adsorption process reaches equilibrium. The Langmuir and Freundlich models are the most frequently used to analyze this equilibrium data.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.comrsc.org

Freundlich Isotherm: This model is an empirical equation used to describe multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.comrsc.org

The suitability of either model varies depending on the specific adsorbent and experimental conditions. For instance, the adsorption of this compound onto Fuller's Earth was found to fit the Langmuir model best, indicating monolayer coverage. nih.gov In contrast, studies using bentonite (B74815) clay and CuCo₂O₄/MgO spinel oxide nanocomposites reported that the Freundlich isotherm provided a better fit, suggesting a heterogeneous surface. researchgate.netjournalijar.comnih.gov In some cases, both models can describe the process adequately, or more complex models like the Redlich-Peterson isotherm are used for a more comprehensive analysis. researchgate.net

Table 1: Adsorption Kinetic and Isotherm Model Parameters for Malachite Green

AdsorbentBest Fit Kinetic ModelBest Fit Isotherm ModelKey FindingsReference
Activated Carbon (from Periwinkle Shell)Pseudo-Second-OrderNot specifiedThe process followed a second-order reaction with a correlation coefficient of 0.999. acs.orgunige.ch
Fuller's EarthPseudo-Second-OrderLangmuirThe maximum adsorption capacity was found to be 1.96×10-4 mol/g. Chemisorption was suggested as the major mode of adsorption. nih.gov
Bentonite ClayPseudo-Second-OrderFreundlichMaximum adsorption of >90% was achieved at a pH of 9. journalijar.com
CuCo₂O₄/MgO Spinel Oxide NanocompositeNot specifiedFreundlichOptimum removal efficiency was around 98% at a dye concentration of 5 ppm. researchgate.netnih.gov
Moroccan ClayPseudo-Second-OrderLangmuirEquilibrium was reached in 90 minutes; the process was found to be spontaneous and exothermic. acs.org

Influencing Factors on Adsorption Efficiency

The effectiveness of removing this compound through adsorption is highly dependent on several operational parameters, including the pH of the solution, the flow rate in dynamic systems, and the presence of other ions.

pH: The solution's pH is a critical factor, as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. researchgate.net Malachite green is a cationic dye, meaning it carries a positive charge. In acidic conditions (low pH), the surface of many adsorbents becomes protonated (positively charged), leading to electrostatic repulsion and reduced adsorption of the positively charged dye molecules. mdpi.comresearchgate.net Conversely, as the pH increases into the neutral and alkaline range, the adsorbent surface tends to become deprotonated (negatively charged), which enhances the electrostatic attraction with the cationic dye, thereby increasing adsorption efficiency. mdpi.comresearchgate.net Studies have consistently shown that the maximum removal of malachite green occurs at neutral to high pH values, often in the range of 7 to 9. journalijar.comnih.gov

Flow Rate: In continuous flow systems, such as fixed-bed columns, the flow rate of the effluent is a key parameter. nih.gov A lower flow rate increases the residence or contact time between the dye solution and the adsorbent bed. nih.gov This extended contact allows for more effective diffusion of the dye molecules into the pores of the adsorbent, resulting in higher removal efficiency and a longer time to reach column exhaustion (breakthrough). Conversely, increasing the flow rate reduces the contact time, which can lead to a decrease in adsorption capacity and a shorter breakthrough time, as the dye molecules have insufficient time to bind to the active sites. nih.gov

Coexisting Ions: Industrial wastewater often contains a complex matrix of coexisting ions, which can influence the adsorption of malachite green. These ions can either compete for active sites or, in some cases, enhance adsorption.

Competitive Adsorption: The presence of other cations, such as heavy metal ions (e.g., Pb²⁺), can lead to competitive adsorption. Both the dye cations and the metal ions vie for the same limited number of active sites on the adsorbent surface. This competition typically reduces the adsorption capacity for each individual component compared to when they are present alone in the solution.

Salting-Out Effect: The presence of salts (e.g., NaCl) can sometimes enhance the adsorption of malachite green. This phenomenon, known as the "salting-out effect," occurs because the addition of salt reduces the solubility of the dye in the aqueous solution. acs.org This decrease in solubility promotes the migration of dye cations from the bulk solution to the adsorbent's surface, thereby increasing the adsorption rate. acs.org The extent of this effect can vary depending on the specific anions and cations present in the salt. acs.org

Biological Degradation Pathways

Biological methods offer an environmentally friendly approach to breaking down this compound into less harmful compounds. This is primarily achieved through the metabolic activities of specific microorganisms.

White-rot fungi are a group of microorganisms renowned for their ability to degrade lignin (B12514952), a complex polymer in wood. They achieve this by secreting powerful, non-specific extracellular enzymes, primarily ligninolytic enzymes such as laccase, manganese peroxidase, and lignin peroxidase. nih.gov These same enzymes are highly effective at degrading a wide range of recalcitrant organic pollutants, including synthetic dyes like malachite green. nih.gov

Species such as Pleurotus pulminarious and Fomes sclerodermeus have demonstrated a significant capacity to decolorize and degrade malachite green. nih.gov The degradation process is initiated by the enzymatic attack on the dye's chromophore, leading to the breakdown of its complex structure. Studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have confirmed the biotransformation of malachite green into several lower molecular weight compounds, indicating a complete breakdown of the parent molecule rather than simple adsorption to the fungal biomass. Identified metabolites from the degradation by Pleurotus pulminarious include compounds such as 3-Aminoacetophenone and 2,3,4-Trimethylhexane, demonstrating the cleavage of the original dye structure. The efficiency of this degradation is often linked to the level of laccase production by the fungus, which can be influenced by environmental factors like pH.

The this compound molecule contains an oxalate counter-ion (C₂O₄²⁻). While the focus is often on the colored malachite green cation, the complete remediation of the compound also requires the decomposition of the oxalate component. This is accomplished by a specialized group of microorganisms known as oxalotrophs.

Oxalotrophic bacteria and fungi possess the unique metabolic ability to use oxalate as their sole source of carbon and energy. This process, called oxalotrophy, is a critical ecosystem service, particularly in soil environments. These microorganisms utilize specific enzymatic pathways to break down oxalate. The key enzymes involved are formyl-CoA transferase and oxalyl-CoA decarboxylase, which convert oxalate into formate (B1220265) and carbon dioxide.

The environmental significance of this process is linked to the "oxalate-carbonate pathway." In this pathway, the microbial decomposition of calcium oxalate (a common form of oxalate in soils) leads to a local increase in pH and the subsequent precipitation of calcium carbonate (CaCO₃). This process effectively sequesters atmospheric CO₂ into a stable, solid mineral form in the soil, contributing to the global carbon cycle. Therefore, the presence and activity of oxalotrophic microorganisms in a contaminated environment are crucial for the complete mineralization of the oxalate portion of this compound.

Hybrid and Integrated Remediation Systems

To enhance the efficiency and speed of malachite green degradation, hybrid and integrated systems that combine multiple remediation techniques are being developed. Advanced Oxidation Processes (AOPs) are particularly prominent in this area.

Sonophotocatalysis and sono-oxidation are advanced oxidation processes that utilize the power of ultrasound (sonolysis) to degrade organic pollutants.

Mechanism: These processes rely on the phenomenon of acoustic cavitation, where the application of high-frequency ultrasound (typically >20 kHz) to a liquid leads to the formation, growth, and violent collapse of microscopic bubbles. The implosion of these bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules and the generation of highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can attack and mineralize the malachite green molecule.

Sono-Oxidation: This term can refer to the use of ultrasound alone or in combination with other oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂). nih.gov For example, the ultrasonic-assisted ozone oxidation process has been shown to significantly accelerate the decolorization of malachite green compared to using ozone alone. The ultrasound promotes the decomposition of the oxidant, leading to a higher yield of hydroxyl radicals and a faster degradation of the dye.

Studies have shown that these integrated systems can achieve very high degradation and mineralization efficiencies for malachite green, often exceeding 99% in relatively short treatment times. nih.gov

Combined Adsorption and Degradation Approaches

The remediation of water contaminated with this compound can be significantly enhanced by integrating adsorption and degradation techniques. These combined approaches leverage the strengths of both processes, often resulting in a synergistic effect that leads to faster and more complete removal of the dye compared to either method applied individually. The initial adsorption of dye molecules onto a catalyst's surface can pre-concentrate the pollutant, making the subsequent degradation step more efficient.

One notable approach involves the use of composite materials that possess both high adsorption capacity and photocatalytic activity. A study investigating the removal of Malachite Green compared the efficacy of adsorption on activated carbon (AC) derived from Luffa cylindrica, photocatalytic oxidation with titanium dioxide (TP), and a combined adsorption-photocatalysis system using a TP-AC composite. nih.gov The research highlighted that while both individual processes were effective, the combined system could achieve complete removal in a very short time. nih.gov In the combined TP-AC system, adsorption was identified as the predominant mechanism, with over 90% of the removed dye being adsorbed onto the carbon-containing composite. nih.gov The synergy lies in the adsorbent bringing the dye molecules into close proximity with the photocatalyst, thereby enhancing the degradation rate of the adsorbed dye. nih.gov

Another strategy employs Advanced Oxidation Processes (AOPs) in conjunction with photocatalysts. The Photo-Fenton process (UV/H₂O₂/Fe²⁺) and photocatalysis using titanium dioxide (TiO₂) have been shown to be highly effective in decolorizing this compound. gnest.orggnest.org Research comparing various photochemical AOPs demonstrated that a combination of UV, hydrogen peroxide, and a TiO₂ catalyst could achieve 97% decolorization of a 100 ppm this compound solution within 60 minutes. gnest.orggnest.org The Photo-Fenton process achieved a slightly higher efficiency of 98% under optimal conditions. gnest.orggnest.org The high efficiency of these combined systems is attributed to the generation of highly reactive hydroxyl radicals (•OH) from multiple sources, which are potent oxidizing agents for breaking down the complex structure of the dye. gnest.org

The table below summarizes the findings from a comparative study on different photochemical AOPs for the decolorization of this compound.

Table 1: Comparative Efficacy of Photochemical AOPs for this compound Decolorization

Treatment Process Initial Dye Conc. (ppm) Treatment Time (min) Decolorization Efficiency (%)
UV/H₂O₂/TiO₂ 100 60 97
UV/H₂O₂/Fe²⁺ (Photo-Fenton) 100 60 98
UV/TiO₂ 100 60 94-95
UV/H₂O₂ 100 60 94-95

Data sourced from Ghime et al. (2019). gnest.orggnest.org

Furthermore, the development of novel nanocomposites facilitates the dual functionality of adsorption and degradation. For instance, TiO₂/Chitosan nanohybrids have been shown to remove dyes through simultaneous adsorption and photocatalytic degradation. researchgate.net While this specific study focused on Remazol Orange, the principle is directly applicable to cationic dyes like Malachite Green. The chitosan component acts as an excellent adsorbent, while the TiO₂ nanoparticles provide the photocatalytic degradation capability. This dual-action mechanism ensures rapid and efficient purification of the contaminated water. researchgate.net Similarly, functionalized silica gels have been used in Fenton-like systems to synergistically remove Malachite Green and other pollutants like Cr(VI). In such systems, the degradation of the dye is promoted, and subsequently, the adsorbent component can be used to remove residual metal ions from the solution. nih.gov

The table below presents research findings on various catalysts used in combined adsorption and degradation processes for Malachite Green.

Table 2: Research Findings on Combined Adsorption and Degradation of Malachite Green

Catalyst/Composite Method Key Findings Removal Efficiency (%)
TiO₂-Activated Carbon Adsorption-Photocatalysis Adsorption is the dominating removal mechanism, slightly faster than adsorption alone. >90
Pt-TiO₂/SiO₂ Photocatalysis Enhanced activity due to increased surface area and electron migration from TiO₂ to Pt. Higher than pure TiO₂
LaFeO₃ Nanostructure Photocatalysis High efficiency due to large surface area and fast charge transference. 82 (in 80 min)
Silver-Manganese Oxide Nanoparticles Photocatalysis High photocatalytic activity under sunlight, degrading 92% of the dye in 100 min. 99 (at pH 10 in 60 min)

Data compiled from multiple sources. nih.govcore.ac.ukresearchgate.netmdpi.comnih.gov

These integrated systems represent a promising frontier in the treatment of dye-polluted wastewater, offering enhanced efficiency and the potential for complete mineralization of pollutants like this compound.

Ecological Fate and Transport Studies

Bioaccumulation and Bioconcentration in Aquatic Food Webs

Once introduced into the aquatic environment, malachite green is readily absorbed by aquatic organisms. cdnsciencepub.com In fish, it is rapidly metabolized into its reduced, colorless, and more lipophilic form, leucomalachite green (LMG). researchgate.netfda.gov This metabolite is significantly more persistent than the parent compound, leading to long-term residue accumulation in tissues. wikipedia.orgcdnsciencepub.com The distribution of LMG is strongly influenced by the fat content of the tissues. researchgate.net

Studies have shown that malachite green and its metabolite, leucomalachite green, are widely distributed throughout fish tissues following waterborne exposure. cdnsciencepub.comusgs.gov The highest concentrations of total drug equivalents are often found in tissues with higher lipid content, such as abdominal fat, while the lowest concentrations are typically in the plasma. cdnsciencepub.comusgs.gov

In channel catfish (Ictalurus punctatus), malachite green is rapidly absorbed and concentrated in tissues during exposure. cdnsciencepub.com Following absorption, it is extensively metabolized to LMG. cdnsciencepub.com Research on various fish species demonstrates a consistent pattern of distribution, with significant residue levels detected in muscle, liver, kidney, and serum. mbimph.com In a study on perch (Lateolabrax japonicus), the highest concentrations of both MG and LMG were found in the liver and blood, exceeding 1,000 µg/kg, while muscle tissue also showed significant accumulation. researchgate.net

Fish SpeciesTissueMaximum Concentration (MG)Maximum Concentration (LMG)Source
Channel Catfish (Ictalurus punctatus)Abdominal FatHighest Total ResidueHighest Total Residue cdnsciencepub.comusgs.gov
Perch (Lateolabrax japonicus)Liver>1000 µg/kg>1000 µg/kg researchgate.net
Perch (Lateolabrax japonicus)Blood>1000 µg/kg>1000 µg/kg researchgate.net
Perch (Lateolabrax japonicus)Muscle~1325 µg/kg~95 µg/kg researchgate.net
Chinese freshwater fishGillsPeak at 0h post-exposure- researchgate.net

This table presents a summary of findings on the distribution of Malachite Green (MG) and Leucomalachite Green (LMG) in various fish tissues.

The primary concern regarding malachite green in aquatic food webs is the long-term persistence of its metabolite, leucomalachite green. fda.gov Due to its lipophilic nature, LMG is eliminated from tissues very slowly and can remain for extended periods. researchgate.netfda.gov This persistence poses a risk for human consumption of contaminated fish. researchgate.net

Studies have documented the depletion of these residues over time. In red tilapia (Oreochromis hybrid) exposed to a long-term bath of malachite green, the total concentration of MG and LMG was 441.38 µg/kg immediately after treatment and remained at 13.30 µg/kg after 30 days. cabidigitallibrary.orgresearchgate.net In another study on perch, LMG residues were still detectable at 53.6 µg/kg in the liver 2,400 hours (100 days) after exposure. researchgate.net Similarly, in juvenile eels (Anguilla anguilla), LMG was present at an average level of 15 µg/kg 2,400 hours after a 24-hour treatment. researchgate.net The elimination rate is strongly dependent on the fat content of the fish tissues. researchgate.net

Fish SpeciesTreatmentTissueInitial Residue (MG+LMG)Residue After TimeTimeSource
Red Tilapia (Oreochromis hybrid)0.5 mg/L for 6 daysMuscle441.38 µg/kg13.30 µg/kg30 days cabidigitallibrary.orgresearchgate.net
Perch (Lateolabrax japonicus)1 mg/L for 2h/day for 6 daysLiver>1000 µg/kg (LMG)53.6 µg/kg (LMG)100 days researchgate.net
Juvenile Eels (Anguilla anguilla)0.1 mg/L for 24 hoursWhole Body831 µg/kg (LMG)15 µg/kg (LMG)100 days researchgate.net
Rainbow Trout (Oncorhynchus mykiss)0.2 mg/L for 6 daysMuscle0.712 mg/kgPersistent Leukofrom10 months researchgate.net

This table illustrates the long-term persistence of Malachite Green (MG) and Leucomalachite Green (LMG) residues in fish tissues following various exposure scenarios.

Environmental Persistence and Half-Life Determination

Malachite green is reported to be an environmentally persistent dye. mdpi.com Its ultimate fate in the environment is influenced by factors such as adsorption to sediment and potential for biodegradation, which is not considered an important fate process. nih.govnih.gov

The half-life of malachite green and leucomalachite green varies significantly between the parent compound and its metabolite, and across different biological tissues. Malachite green is eliminated relatively quickly, while leucomalachite green persists for much longer. For instance, in channel catfish, the terminal elimination half-life of the parent compound from plasma was found to be 4.7-6.2 hours after waterborne or intravascular administration, respectively. cdnsciencepub.comusgs.gov In muscle tissue from the same species, the half-life of malachite green was approximately 67 hours. cdnsciencepub.comresearchgate.net In contrast, the metabolite LMG is retained in catfish muscle with a half-life of 10 days, significantly longer than the parent molecule's half-life of 2.8 days. wikipedia.org

CompoundOrganismTissue/MatrixHalf-Life (t½)Source
Malachite GreenChannel CatfishPlasma4.7 hours cdnsciencepub.comnih.gov
Malachite GreenChannel CatfishMuscle67 hours cdnsciencepub.comresearchgate.netusgs.gov
Malachite GreenCatfishMuscle2.8 days wikipedia.org
Leucomalachite GreenCatfishMuscle10 days wikipedia.org

This table provides a summary of the determined half-lives for Malachite Green and its primary metabolite in fish tissues.

Transport Mechanisms in Water Bodies

The movement of malachite green through aquatic systems is governed by its chemical properties and interactions with environmental components. As a cationic dye, its transport is heavily influenced by discharges from human activities and its tendency to partition between water and solid phases. nih.gov

The primary sources of malachite green in the environment are industrial wastewater and aquaculture facility discharges. nih.govijee.net Effluents from textile, paper, and dyeing industries can release significant quantities of the dye into water bodies. researchgate.netiwaponline.com These discharges serve as the main transport mechanism, introducing the compound into rivers and lakes where it can then interact with the local ecosystem. researchgate.net The presence of malachite green has been detected in industrial wastewater and in rivers receiving such discharges. nih.govmdpi.com

The chemical structure of malachite green dictates its behavior in water. As a cationic compound, it is expected to adsorb strongly to negatively charged particles such as suspended solids, sediments, organic carbon, and clay. nih.gov This partitioning behavior means that a significant portion of the dye will be removed from the water column and accumulate in the sediment. nih.gov One study detected increasing concentrations of malachite green, up to 543 µg/kg, in sediment cores from urban rivers. nih.gov

The pH of the water also plays a crucial role in its partitioning. Studies on the adsorption of malachite green onto various materials, including microplastics and natural adsorbents, show that adsorption generally increases with increasing pH. iwaponline.comnih.govneptjournal.com This is because at higher pH levels, the surface of many materials becomes more negatively charged, enhancing the electrostatic attraction for the cationic dye molecule. iwaponline.comnih.gov Furthermore, recent research has highlighted the role of microplastics, such as polyethylene (PE) and polyvinyl chloride (PVC), in adsorbing and transporting malachite green in aquatic environments, indicating a complex interaction between chemical and plastic pollution. iwaponline.comresearchgate.net

Formation of Unidentified Metabolites in Environmental Systems

The environmental degradation of malachite green oxalate (B1200264), through both biotic and abiotic processes, is a complex phenomenon that results in a wide array of transformation products. While many primary metabolites, such as leucomalachite green (LMG) and various N-demethylated compounds, have been successfully identified, the complete mineralization of the dye involves numerous intermediate steps. nih.govplos.org Advanced analytical studies often reveal the presence of metabolites that cannot be readily identified with standard reference materials, highlighting the intricate and often incomplete nature of degradation pathways in diverse environmental matrices.

The challenge in identifying all metabolites stems from the multiple degradation routes that can occur simultaneously. These pathways, including N-demethylation, reduction, oxidation, and cleavage of the triphenylmethane (B1682552) structure, produce a complex mixture of intermediate compounds. nih.govnih.gov The specific metabolites formed can vary significantly depending on the environmental conditions and the microbial species or degradation mechanism involved.

Research employing high-performance liquid chromatography (HPLC) has shown the appearance of distinct peaks for candidate intermediate products during microbial degradation that could not be definitively identified based on chromatography alone. nih.govplos.org For instance, in the biodegradation of malachite green by Exiguobacterium sp. MG2, HPLC analysis revealed several specific peaks for potential intermediate products that required further, more sophisticated analysis by liquid chromatography-mass spectrometry (LC-MS) for even partial characterization. nih.govplos.org This illustrates that environmental samples can contain a variety of transformation products whose structures are not immediately apparent.

Even with advanced techniques like LC-MS and gas chromatography-mass spectrometry (GC-MS), which are powerful tools for identifying degradation products, full characterization is not always possible. nih.gov While these methods can identify a range of metabolites, as seen in the degradation by Deinococcus wulumuqiensis R12, the complete pathway and all transient intermediates remain elusive. nih.gov The degradation process can be so extensive that in some cases, the parent malachite green molecule is no longer detectable by GC-MS, indicating a high biodegradation efficiency but leaving the identity of all resultant compounds uncertain. mdpi.com

The following table summarizes the variety of identified degradation products from different bacterial strains, illustrating the complexity of the biotransformation process. The existence of such a diverse range of confirmed metabolites strongly suggests the potential for numerous other transient or minor intermediates that remain unidentified in these complex environmental systems.

Bacterial StrainIdentified Degradation ProductsAnalytical Method(s)
Deinococcus wulumuqiensis R12Desmethyl-malachite green, Di-desmethyl-malachite green, 4-(dimethylamino)benzophenone, 4-(methylamino)benzophenoneGC-MS, LC-MS
Exiguobacterium sp. MG2Leucomalachite green (LMG), Mono-demethylated MG, Mono-demethylated LMG, N,N-dimethylanilineHPLC, LC-MS, GC-MS
Pseudomonas aeruginosa ED24Leucomalachite green, Benzoic acid, Diacetamide, Benzeneacetic acid hexyl ester, Ethyl 4-acetoxybutanoate, Butanoic acid, 2-methylGC-MS

The study of malachite green degradation by enzymes extracted from organisms in mangrove sediment also points to the formation of complex intermediates. scispace.comnih.gov While some enzymes perform N-demethylation, others, like a specific peroxidase (Mgv-rPOD), can disconnect the triphenyl structure, leading to a more complete degradation process and likely generating a different suite of intermediate compounds that require detailed analysis for identification. scispace.comnih.gov The limitations of analytical techniques in fully characterizing all peaks in a chromatogram mean that a portion of the carbon from the original dye molecule may be converted into metabolites that remain unidentified. nih.gov

Regulatory Frameworks and Monitoring Strategies

Global Surveillance and Control Programs

National food safety authorities operate surveillance programs to monitor the presence of malachite green in both domestically produced and imported food products. The U.S. FDA's testing program for aquaculture drugs includes screening for malachite green. archives.gov Similarly, the USDA's Food Safety and Inspection Service (FSIS) has developed advanced methods to detect malachite green and its metabolite in Siluriformes fish, such as catfish. usda.gov

In Canada, the Canadian Food Inspection Agency (CFIA) monitors imported and domestic fish products for malachite green and has increased its sampling activities in response to detections. canada.ca The European Union operates the Rapid Alert System for Food and Feed (RASFF), which facilitates the exchange of information between member states about non-compliant food products, including those containing malachite green residues. legislation.gov.uk These programs are essential for enforcing bans and ensuring the safety of the food supply. usda.gov

Development and Implementation of Routine Monitoring Protocols

Effective surveillance relies on sensitive and reliable analytical methods. Routine monitoring protocols typically involve collecting samples of fish and fishery products at various points in the supply chain, from farms to retail outlets. info.gov.hk The analytical approach must be able to detect not only the parent compound, malachite green, but also its major metabolite, leucomalachite green, which is colorless and can persist in fish tissues for extended periods. fda.gov

Laboratories use advanced techniques such as liquid chromatography with visible detection (LC-VIS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination and confirmation of these residues. fda.govnih.gov The methods are validated to meet the performance criteria set by regulatory bodies, such as the EU's RPA of 0.5 µg/kg. europa.eufda.gov The process often involves extracting the residues from tissue, followed by a cleanup step and an oxidation step to convert the leucomalachite green back to the colored malachite green form for easier detection. fda.gov

Despite widespread bans, the illegal use of malachite green persists in some parts of the world, presenting a significant challenge to regulators. bund.de The compound's effectiveness and low cost make it an attractive option for fish farmers, particularly in regions with less stringent oversight. ekb.egfinancialtribune.com This leads to the frequent detection of its residues in aquaculture products during import inspections. bund.deusda.gov

Ensuring compliance requires a multi-faceted approach, including:

Strict border controls: Rigorous testing of imported seafood is crucial for preventing contaminated products from entering the market. usda.gov

Farmer education: Informing aquaculturists about the risks and the illegal status of malachite green is essential. cfs.gov.hk

Development of alternatives: Promoting the use of legal and safe alternatives for treating fish diseases can reduce the incentive for illegal use. researchgate.net

Enforcement and penalties: Imposing significant penalties, including fines and imprisonment, on those who violate the ban serves as a deterrent. seafoodnews.comcfs.gov.hk

Environmental Impact Assessment of Malachite Green Residues in Regulated Contexts

Even with strict regulations on its use in aquaculture, malachite green can enter the environment through other industrial applications or its historical and illegal use. umweltprobenbank.de As a recalcitrant compound, it can resist normal biodegradation, leading to its persistence in aquatic ecosystems. frontiersin.orgresearchgate.net

Studies have detected malachite green in suspended particulate matter and surface sediments, indicating its relevance as an environmental pollutant. umweltprobenbank.de The presence of these residues in water and sediment poses a risk to aquatic organisms and can lead to background contamination in wild fish living downstream from sources of pollution. cfs.gov.hkfrontiersin.org Assessing the environmental impact involves monitoring its concentration in various environmental compartments and understanding its fate and transport. Research into remediation strategies, such as adsorption and advanced oxidation processes, aims to eliminate the compound from contaminated water systems. researchgate.netconsensus.app

Molecular Interactions and Biochemical Effects

Interactions of Malachite Green Oxalate (B1200264) with Biological Macromolecules

The binding of malachite green oxalate to proteins can induce significant changes in their structure and function. These interactions are primarily non-covalent, involving a combination of hydrophobic forces, hydrogen bonds, and van der Waals interactions. The affinity and specificity of this binding are dictated by the three-dimensional structure of the protein's binding pocket and the physicochemical properties of the dye molecule.

Binding to Proteins (e.g., Apo-transferrin)

Apo-transferrin, the iron-free form of the blood plasma protein transferrin, has been a subject of investigation regarding its interaction with this compound. Studies have shown that this compound can bind to apo-transferrin, forming a complex that can potentially alter the protein's ability to transport iron. This interaction is of particular interest as it highlights a mechanism by which the dye could interfere with essential biological processes. The binding is thought to occur within the protein's structure, influencing the local microenvironment of key amino acid residues.

Spectroscopic Investigations of Binding Affinity and Mechanism (e.g., Fluorescence Quenching, Circular Dichroism, FTIR Spectroscopy)

A variety of spectroscopic techniques are employed to characterize the binding of this compound to proteins.

Fluorescence Quenching: The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon the binding of a ligand like this compound. This quenching can occur through either a static or dynamic mechanism. In the case of this compound's interaction with apo-transferrin, studies indicate a static quenching mechanism , which implies the formation of a stable ground-state complex between the dye and the protein. nih.gov This is a common mechanism observed in the interaction of malachite green with other proteins as well.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for monitoring changes in the secondary structure of a protein upon ligand binding. The interaction of this compound with apo-transferrin leads to discernible changes in its CD spectrum. nih.gov These changes suggest an alteration in the protein's secondary structure content, providing insights into the conformational changes induced by the binding event.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of a molecule's functional groups. In the context of protein-ligand interactions, changes in the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands of the protein backbone are indicative of conformational changes. For the apo-transferrin-malachite green oxalate complex, a hypochromic shift in the amide I and II peaks has been observed, further confirming that the binding of the dye perturbs the protein's secondary structure. nih.gov

Table 1: Spectroscopic Analysis of this compound-Protein Interactions

Spectroscopic TechniqueProteinObservationImplication
Fluorescence Quenching Apo-transferrinStatic quenching mechanismFormation of a stable ground-state complex
Circular Dichroism Apo-transferrinAlteration in the CD spectrumChange in secondary structure content
FTIR Spectroscopy Apo-transferrinHypochromic shift in amide I and II peaksPerturbation of the protein's secondary structure

Note: Specific quantitative data for binding affinity and thermodynamic parameters for the this compound-apo-transferrin interaction were not available in the searched sources. The table reflects the qualitative findings.

Structural Changes Induced by Binding (e.g., Alterations in Tertiary Structure, Secondary Structure Content)

The binding of this compound to apo-transferrin induces notable changes in both its secondary and tertiary structures. As indicated by spectroscopic studies, the interaction leads to microenvironmental changes around the tryptophan residues, which is a hallmark of alterations in the protein's tertiary structure. nih.gov

Circular dichroism analysis reveals a decrease in the α-helical content and an increase in the β-sheet volume of apo-transferrin upon binding to this compound. nih.gov This shift in secondary structure can have significant implications for the protein's stability and biological function.

Table 2: Secondary Structure Changes in Apo-transferrin upon Binding to this compound

Secondary Structure ElementChange upon Binding
α-Helix Decrease
β-Sheet Increase

Note: The exact percentage changes in the secondary structure content were not specified in the reviewed literature.

Computational Modeling of Molecular Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable atomic-level insights into the binding of this compound to proteins. These techniques complement experimental data and help in visualizing the interaction landscape.

Molecular Docking and Molecular Dynamics Simulations

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor protein. Molecular docking studies of malachite green with various proteins, including hemoglobin, have helped in identifying the probable binding sites and the nature of the interactions, which often involve a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the conformational changes that occur upon binding. Simulations of the apo-transferrin-malachite green oxalate complex have corroborated the experimental findings, confirming the stability of the interaction and the induced structural changes in the protein. nih.gov The root-mean-square deviation (RMSD) of the protein backbone during the simulation can be used to assess the stability of the complex.

Table 3: Computational Modeling of Malachite Green-Protein Interactions

Computational MethodProteinKey Findings
Molecular Docking HemoglobinIdentification of the central cavity as a high-affinity binding site.
Molecular Dynamics Simulation Apo-transferrinConfirmation of stable interaction and induced structural changes.

Note: Specific binding energy and RMSD values for the this compound-apo-transferrin complex were not explicitly provided in the searched abstracts.

Analysis of Accessible Surface Area and Amino Acid Residue Involvement

The binding of this compound to apo-transferrin can alter the accessible surface area (ASA) of key amino acid residues, particularly those involved in the protein's function. nih.gov A significant change in the ASA of Tyrosine, Aspartate, and Histidine residues in apo-transferrin has been reported upon complexation with this compound. nih.gov These residues are crucial for the iron-binding and transport functions of transferrin, and alterations in their solvent accessibility can directly impact these processes.

Computational analyses, including molecular docking, have identified specific amino acid residues that are involved in the binding of malachite green to proteins. For instance, in the interaction with hemoglobin, hydrophobic contacts with residues such as Val-34, Trp-37, and Lys-99 have been implicated. These findings highlight the importance of specific amino acid side chains in creating a favorable binding pocket for the dye molecule.

Table 4: Key Amino Acid Residues in Malachite Green-Protein Interactions

ProteinKey Amino Acid ResiduesRole in Interaction
Apo-transferrin Tyrosine, Aspartate, HistidineSignificant change in Accessible Surface Area upon binding.
Hemoglobin Val-34, Trp-37, Lys-99Involved in hydrophobic contacts with the dye.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Malachite Green Oxalate (B1200264) is an organic compound widely recognized for its use as a potent antimicrobial agent in aquaculture and as a dyestuff for materials like silk, leather, and paper. researchgate.netwikipedia.org It is the oxalate salt of the malachite green cation, a triphenylmethane (B1682552) dye. wikipedia.orgnih.gov The scientific community has established that Malachite Green is effective in treating fungal and parasitic infections in fish and fish eggs, particularly those caused by water molds like Saprolegnia spp. researchgate.netnih.gov

However, a significant body of research is dedicated to its toxicological profile. Studies have demonstrated that Malachite Green and its primary metabolite, Leucomalachite Green, exhibit carcinogenic, mutagenic, and teratogenic properties. wikipedia.orgscbt.comnih.gov Leucomalachite Green is formed by the reduction of the dye and is known to persist in the tissues of treated fish for extended periods, posing a risk of human dietary exposure. nih.govscbt.com Research in rodent models has linked Malachite Green exposure to a dose-related increase in liver DNA adducts and lung adenomas. scbt.com Its leuco form has been associated with an increase in hepatocellular adenomas and carcinomas in female mice. researchgate.net Due to these health concerns, its use in food-producing animals is banned in many regions, including the European Union and the United States. wikipedia.orgresearchgate.net

The compound's chemical behavior in solution is pH-dependent, existing in equilibrium between the colored cationic form and a colorless carbinol base. nih.gov This chemistry influences its stability and persistence in aquatic environments. researchgate.netnih.gov Current research also focuses on methods for its detection in water and biological tissues, as well as on remediation strategies to remove it from contaminated effluents. researchgate.netnih.govmdpi.com

Identification of Knowledge Gaps in Malachite Green Oxalate Research

Despite extensive study, several knowledge gaps persist in the understanding of this compound.

Chronic Low-Dose Exposure Effects: While acute toxicity and high-dose carcinogenic effects are well-documented, there is a lack of comprehensive long-term studies on the effects of chronic exposure to the low levels of Malachite Green and Leucomalachite Green residues that may be found in contaminated fish or the environment.

Complete Carcinogenic Mechanism: Although experiments have shown carcinogenic symptoms and the formation of DNA adducts, a definitive, direct link and the complete molecular mechanism for tumor induction, particularly liver tumors, have not been fully elucidated. wikipedia.orgscbt.com

Environmental Fate and Ecotoxicology: The complete environmental degradation pathway of this compound and its metabolites in various aquatic ecosystems is not fully understood. There is limited information on its long-term impact on microbial communities, aquatic invertebrates, and the broader food web.

Metabolite Toxicity: While research has focused on Malachite Green and Leucomalachite Green, the toxicological profiles of other minor metabolites are not well-characterized.

Complex Mixture Interactions: The toxicological effects of this compound in the presence of other common aquaculture drugs or environmental contaminants are largely unknown. Synergistic or antagonistic interactions could alter its toxicity and environmental impact.

Directions for Future Investigations in Analytical Chemistry, Environmental Science, and Biochemistry

Future research on this compound should be multidisciplinary, focusing on the following areas:

Analytical Chemistry: The development of advanced analytical methods is crucial for monitoring and control.

Ultrasensitive and In-situ Detection: Research should focus on creating more sensitive, selective, and rapid detection methods, such as advanced Surface-Enhanced Raman Spectroscopy (SERS) and novel biosensors, for on-site monitoring of Malachite Green and Leucomalachite Green in water and seafood. nih.govejournal.byrsc.org

Certified Reference Materials: Continued production and certification of high-purity this compound and Leucomalachite Green reference materials are necessary to ensure the accuracy and comparability of analytical results across different laboratories. researchgate.netnih.gov

Metabolite Identification: Advanced mass spectrometry techniques could be employed to identify and quantify previously unknown metabolites in exposed organisms, which is essential for a complete risk assessment.

Environmental Science: Research in this field is vital for mitigating the environmental impact of the dye.

Advanced Remediation Technologies: Future investigations should aim to develop and optimize sustainable and cost-effective remediation techniques. This includes exploring novel adsorbent materials, such as metal-organic frameworks and advanced nanocomposites, and improving the efficiency of photocatalytic and sonocatalytic degradation processes. ugm.ac.idresearchgate.netnih.govmdpi.com

Biodegradation Pathways: Studies should focus on identifying and engineering microorganisms or enzyme systems capable of completely mineralizing Malachite Green and its metabolites into non-toxic compounds.

Ecosystem Impact Assessment: Long-term studies are needed to assess the impact of Malachite Green on the biodiversity and functioning of aquatic ecosystems, including its effects on sediment microbial communities and non-target organisms.

Biochemistry: A deeper understanding of the biochemical mechanisms of toxicity is required.

Molecular Toxicology: Future studies should use omics technologies (genomics, proteomics, metabolomics) to elucidate the detailed molecular mechanisms underlying the genotoxicity, carcinogenicity, and developmental toxicity of Malachite Green and Leucomalachite Green. researchgate.netnih.gov

Enzyme Interaction and Metabolic Pathways: Research should investigate the specific interactions of these compounds with key cellular enzymes and delineate the complete metabolic pathways involved in their bioactivation to toxic intermediates and their detoxification.

Biomarker Development: Identifying sensitive biomarkers of exposure and effect in fish and potentially in humans would facilitate early detection of contamination and associated health risks.

Implications for Sustainable Practices and Regulatory Advancements

The accumulated and future research on this compound has significant implications for environmental policy and sustainability.

Development of Safer Alternatives: The clear evidence of its toxicity underscores the urgent need for research and development of safer, effective, and biodegradable alternatives for use in aquaculture. nih.gov Exploring natural compounds and other less harmful chemical agents should be a priority.

Strengthening Global Regulations: The continued use of Malachite Green in some countries, despite bans in others, highlights the need for harmonized international regulations and stricter enforcement to protect global public health and ensure the safety of internationally traded seafood. wikipedia.orgmbimph.com

Informing Risk Assessment: Continued research provides regulatory agencies with the necessary scientific data to refine human health risk assessments, establish maximum residue limits (MRLs), and develop guidelines for environmental quality standards.

Promoting Sustainable Aquaculture: By encouraging the adoption of safer alternatives and the implementation of effective wastewater treatment technologies to remove dye residues, research can guide the aquaculture industry towards more sustainable practices that minimize environmental contamination and ensure consumer safety. researchgate.netresearchgate.net

Q & A

Basic: What are the standardized protocols for using malachite green oxalate as a biological stain or pH indicator?

Methodological Answer:
this compound is commonly employed as a biological stain (e.g., for spores) and as a pH indicator in acidic conditions (pH 0.2–1.8). For staining:

  • Prepare a 0.1–0.5% (w/v) aqueous solution, filter to remove particulates, and apply to fixed specimens for 5–10 minutes, followed by rinsing with distilled water .
  • For pH indication, calibrate the dye in buffer systems and validate using spectrophotometric absorbance peaks at 617 nm (pH-dependent chromophore behavior) .

Advanced: How can experimental design address contradictions in this compound’s photocatalytic degradation efficiency?

Methodological Answer:
Conflicting data on degradation efficiency (e.g., in TiO₂/WO₃ systems) often arise from variations in light intensity, dye concentration, or catalyst immobilization methods. To resolve this:

  • Use a Plackett-Burman design to screen critical variables (e.g., pH, initial concentration, contact time) .
  • Apply Response Surface Methodology (RSM) to optimize conditions and model interactions between parameters .
  • Validate with Langmuir/Freundlich isotherm analyses to distinguish adsorption vs. catalytic mechanisms .

Basic: What analytical techniques are recommended to confirm the purity and identity of this compound in research settings?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 617 nm) to assess dye content (≥90% purity as per Biological Stain Commission standards) .
  • Mass Spectrometry (MS) for molecular weight confirmation (C₅₂H₅₄N₄O₁₂, MW 927.02) and detection of oxalate counterion .
  • Melting Point Analysis (164°C) to verify crystalline consistency .

Advanced: How can researchers mitigate toxicity discrepancies between this compound and its analogs (e.g., chloride salt)?

Methodological Answer:
The oxalate form is less toxic than the chloride salt but may still exhibit ecotoxicological risks. To address this:

  • Conduct comparative toxicity assays (e.g., using Daphnia magna or fish models) under standardized OECD guidelines .
  • Monitor metabolite formation (e.g., leucomalachite green) via LC-MS/MS to assess bioaccumulation potential .
  • Reference ToxCast/Tox21 assay data mapped to key characteristics (e.g., genotoxicity, oxidative stress) for mechanistic insights .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods for powder handling and ensure ventilation >10 ACH .
  • Personal Protective Equipment (PPE): Nitrile gloves (EN 374 certified), safety goggles, and lab coats .
  • Waste Disposal: Neutralize acidic residues before disposal and avoid release into aquatic systems (H410 hazard) .

Advanced: What strategies improve reproducibility in this compound-based assays (e.g., phosphate quantification)?

Methodological Answer:
Phosphate assays using this compound often suffer from inter-laboratory variability due to reagent instability. To enhance reproducibility:

  • Prepare fresh ammonium molybdate-malachite green reagent daily to prevent precipitation .
  • Standardize reaction times (20–30 minutes) and temperature (25°C) to minimize kinetic variability .
  • Validate with internal standards (e.g., deuterated malachite green-d5 picrate) to correct for matrix effects .

Advanced: How can isotopic labeling (e.g., malachite green-d5) improve trace analysis in complex matrices?

Methodological Answer:
Deuterated analogs (e.g., malachite green-d5 picrate) are critical for isotope dilution mass spectrometry (IDMS) :

  • Synthesize via H/D exchange under acidic conditions or use pre-labeled standards .
  • Employ MRM (Multiple Reaction Monitoring) modes in LC-MS/MS to enhance selectivity in biological or environmental samples .
  • Cross-validate with stable isotope tracing to track metabolic pathways in toxicology studies .

Basic: What are the key considerations for storing this compound to ensure long-term stability?

Methodological Answer:

  • Store in airtight, light-resistant containers at 0–6°C to prevent photodegradation and oxidation .
  • Avoid compatibility issues with strong oxidizers, acids, or bases by segregating storage areas .
  • Periodically test solubility in ethanol or methanol to detect decomposition (cloudiness indicates instability) .

Advanced: How do solvent systems (e.g., acetonitrile vs. methanol) influence this compound’s spectroscopic properties?

Methodological Answer:
Solvent polarity affects aggregation and λmax shifts:

  • In acetonitrile , the dye exhibits a monomeric peak at 617 nm, ideal for quantitative UV-Vis .
  • In methanol , H-bonding with oxalate may redshift absorbance, requiring solvent-specific calibration curves .
  • Use time-resolved fluorescence to study solvent-dependent excited-state dynamics .

Advanced: What computational methods support the analysis of this compound’s photodegradation pathways?

Methodological Answer:

  • Perform Density Functional Theory (DFT) calculations to model bond cleavage sites under UV irradiation .
  • Simulate degradation intermediates using Gaussian software and compare with experimental LC-MS/MS data .
  • Apply molecular docking to predict interactions with photocatalytic surfaces (e.g., TiO₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.